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Compound of Interest

Compound Name: 4-Propylaniline

Cat. No.: B1194406 Get Quote

This guide provides a comprehensive analysis of 4-propylaniline's molecular structure through

the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The

data presented herein serves as a benchmark for researchers, scientists, and professionals in

drug development for the structural verification of this compound.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 4-propylaniline (typically 5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃), which is NMR-inactive. Tetramethylsilane (TMS) is added

as an internal standard, with its signal calibrated to 0.00 ppm.[1][2]

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz.[3] The data acquisition involves a set number of scans to achieve an

adequate signal-to-noise ratio. Key parameters include the spectral width, acquisition time,

and relaxation delay.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on the same spectrometer,

typically operating at 100 MHz.[4] Due to the low natural abundance of the ¹³C isotope, a
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larger number of scans is required. Proton decoupling is employed to simplify the spectrum

by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum of liquid 4-propylaniline is typically obtained using

the neat liquid film technique. A drop of the sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.[5]

Data Acquisition: The prepared sample is placed in the path of an infrared beam in a Fourier-

transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared

range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is recorded

and subtracted from the sample spectrum to eliminate atmospheric and instrumental

interferences.

Data Presentation and Analysis
The spectral data for 4-propylaniline is summarized and analyzed below. The assignments

are based on established chemical shift and absorption frequency correlations.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their neighboring environments.
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 0.92 Triplet (t) 3H -CH₂CH₂CH₃

b 1.60 Sextet 2H -CH₂CH₂CH₃

c 2.48 Triplet (t) 2H Ar-CH₂CH₂CH₃

d 3.55
Broad Singlet (br

s)
2H -NH₂

e 6.63 Doublet (d) 2H
Aromatic H

(ortho to -NH₂)

f 6.98 Doublet (d) 2H
Aromatic H

(meta to -NH₂)

Analysis of ¹H NMR Spectrum:

The triplet at 0.92 ppm integrating to 3H is characteristic of a terminal methyl (-CH₃) group

coupled to an adjacent methylene (-CH₂) group.

The sextet at 1.60 ppm integrating to 2H corresponds to the middle methylene (-CH₂-) group

of the propyl chain, which is split by the adjacent methyl and methylene protons.

The triplet at 2.48 ppm integrating to 2H is assigned to the benzylic methylene (-CH₂-) group

attached to the aromatic ring. Its downfield shift compared to the other methylene group is

due to the deshielding effect of the aromatic ring.

A broad singlet at 3.55 ppm integrating to 2H is indicative of the amine (-NH₂) protons. The

broadness of the signal is a result of quadrupole broadening from the nitrogen atom and

potential hydrogen exchange.

The aromatic region displays two doublets at 6.63 ppm and 6.98 ppm, each integrating to

2H. This A₂B₂ splitting pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The

protons ortho to the electron-donating amino group are more shielded and appear at a lower

chemical shift (6.63 ppm) compared to the protons meta to the amino group (6.98 ppm).
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¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Signal Chemical Shift (δ, ppm) Assignment

1 13.9 -CH₂CH₂CH₃

2 24.8 -CH₂CH₂CH₃

3 37.4 Ar-CH₂CH₂CH₃

4 115.1 Aromatic C (ortho to -NH₂)

5 129.3 Aromatic C (meta to -NH₂)

6 132.8
Aromatic C (para to -NH₂, ipso

to propyl)

7 144.3 Aromatic C (ipso to -NH₂)

Analysis of ¹³C NMR Spectrum:

The signals at 13.9, 24.8, and 37.4 ppm are in the aliphatic region and correspond to the

three carbon atoms of the propyl group.[2] The methyl carbon is the most upfield, followed by

the middle methylene and the benzylic methylene carbon.

The four signals in the aromatic region (115-145 ppm) confirm the presence of a substituted

benzene ring.

The signal at 144.3 ppm is assigned to the ipso-carbon attached to the electron-donating

amino group, which is deshielded.

The signal at 115.1 ppm corresponds to the two equivalent carbons ortho to the amino

group, which are shielded.

The signal at 129.3 ppm is assigned to the two equivalent carbons meta to the amino group.

The signal at 132.8 ppm corresponds to the ipso-carbon attached to the propyl group.
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Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of specific functional groups in the molecule.

Absorption Frequency
(cm⁻¹)

Intensity Assignment

3435, 3350 Strong

N-H symmetric and

asymmetric stretching (primary

amine)

3020 Medium Aromatic C-H stretching

2955, 2928, 2870 Strong Aliphatic C-H stretching

1620 Strong N-H bending (scissoring)

1515 Strong Aromatic C=C stretching

1260 Medium Aromatic C-N stretching

820 Strong
para-disubstituted C-H out-of-

plane bending

Analysis of IR Spectrum:

The two strong bands at 3435 cm⁻¹ and 3350 cm⁻¹ are characteristic of the asymmetric and

symmetric N-H stretching vibrations of a primary amine (-NH₂), respectively.[6][7]

The absorption at 3020 cm⁻¹ is typical for C-H stretching in an aromatic ring.

The strong absorptions at 2955, 2928, and 2870 cm⁻¹ are due to the C-H stretching

vibrations of the alkyl (propyl) group.

The strong peak at 1620 cm⁻¹ is attributed to the N-H scissoring (bending) vibration of the

primary amine.[7]

The absorption at 1515 cm⁻¹ arises from the C=C stretching vibrations within the aromatic

ring.
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The C-N stretching vibration for an aromatic amine is observed around 1260 cm⁻¹.[7][8]

The strong band at 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a

1,4- (para) disubstituted benzene ring.

Workflow for Structural Validation
The logical flow of validating the structure of 4-propylaniline using the discussed

spectroscopic methods is illustrated below.

Spectroscopic Analysis

Data Interpretation

4-propylaniline Sample

IR Spectroscopy NMR Spectroscopy

Functional Group Analysis:
- N-H stretch (2 peaks)

- Aromatic C-H
- Aliphatic C-H
- p-substitution

¹H NMR Analysis:
- Propyl chain signals

- NH₂ signal
- p-disubstituted aromatic pattern

¹³C NMR Analysis:
- 3 aliphatic carbons
- 4 aromatic carbons

Structural Confirmation of
4-propylaniline

Click to download full resolution via product page

Caption: Workflow of 4-propylaniline structural validation.
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Conclusion
The combined spectroscopic data from ¹H NMR, ¹³C NMR, and IR analysis provides

unequivocal evidence for the structure of 4-propylaniline. The ¹H and ¹³C NMR spectra

confirm the presence and connectivity of the propyl group and the 1,4-disubstituted benzene

ring. The IR spectrum corroborates these findings by identifying the characteristic functional

groups, namely the primary amine and the substituted aromatic ring. The consistency across

these independent analytical techniques allows for a high-confidence structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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